molecular formula C20H28N2O2 B2487329 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide CAS No. 941960-76-5

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Cat. No.: B2487329
CAS No.: 941960-76-5
M. Wt: 328.456
InChI Key: MDMIPCNFEUMDBA-UHFFFAOYSA-N
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Description

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a tetrahydroquinoline core scaffold substituted with an isobutyryl group at the nitrogen atom and a cyclohexanecarboxamide moiety at the 6-position. This specific molecular architecture places it within a class of compounds that are of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted therapies. Compounds based on the tetrahydroquinoline structure, especially those with carboxamide functionalities, are frequently investigated as key intermediates or active components in pharmaceutical research . The structural motif of this compound suggests potential for diverse biological activities. Research into analogous tetrahydroquinoline derivatives has shown their relevance in the inhibition of critical disease targets. For instance, recent patents disclose complex tricyclic compounds containing tetrahydroquinoline elements for the treatment of cancers, specifically through the inhibition of KRAS mutants, which are prevalent drivers in cancers like colorectal, pancreatic, and lung adenocarcinoma . Furthermore, cyclohexanecarboxamide derivatives have been explicitly identified as inhibitors of Acetyl-CoA Carboxylase (ACC) , a key enzyme in fatty acid synthesis that is a therapeutic target for metabolic disorders such as type 2 diabetes, insulin resistance, and obesity . The primary value of this compound lies in its utility as a building block or a pharmacophore for researchers exploring new therapeutic agents in oncology and metabolic disease. It serves as a crucial chemical probe for studying structure-activity relationships (SAR) and optimizing potency and selectivity in lead compound series. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-14(2)20(24)22-12-6-9-16-13-17(10-11-18(16)22)21-19(23)15-7-4-3-5-8-15/h10-11,13-15H,3-9,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMIPCNFEUMDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the isobutyryl group and the cyclohexanecarboxamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Various acids and bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Conformational Analysis and Crystallographic Insights

The cyclohexane ring in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide adopts a chair conformation stabilized by intramolecular hydrogen bonding (N–H···O) . This is consistent with Cremer and Pople’s generalized puckering coordinates, which predict low-energy conformations for six-membered rings . For the target compound, the chair conformation is expected to persist, but the isobutyryl group may introduce minor distortions due to steric interactions.

Comparison with Heterocyclic Analogs :

  • Tetrahydroquinoline vs.
Table 2: Functional Group Influence on Properties
Functional Group Key Properties Applications
Thiourea (in analogs ) Metal chelation, hydrogen bonding Separation of metal ions, antifungal agents
Amide (target compound) Hydrolytic stability, hydrogen bonding Drug design (e.g., kinase inhibitors)
Isobutyryl (target compound) Steric bulk, lipophilicity Enhanced metabolic stability

Notable Findings:

  • Thiourea derivatives exhibit broad biological activity (antitumor, antiviral) due to sulfur’s soft nucleophilicity .
  • The amide group in the target compound may reduce toxicity compared to thioureas, which can form reactive metabolites.

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a compound that belongs to the class of tetrahydroquinoline derivatives. This class is notable for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O2C_{18}H_{24}N_2O_2, with a molecular weight of approximately 300.39 g/mol. The structure consists of a tetrahydroquinoline moiety linked to a cyclohexanecarboxamide group, which contributes to its pharmacological properties.

Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in disease pathways. The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes that play critical roles in cancer progression and inflammation.
  • Receptor Modulation : The compound may act on specific receptors influencing cellular signaling pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance:

  • In Vitro Studies : Compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited IC50 values lower than that of Doxorubicin (a standard chemotherapy drug), indicating enhanced efficacy in inhibiting cancer cell proliferation .
Compound NameIC50 Value (µg/mL)Reference
Doxorubicin37.5
Compound A25
Compound B10

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit:

  • Bactericidal Effects : Similar compounds have shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and MRSA . The mechanism may involve the generation of reactive oxygen species (ROS), leading to cellular damage and death.

Case Study 1: Antitumor Efficacy

A study evaluated a series of tetrahydroquinoline derivatives for their antitumor activity. Among them, compounds similar to this compound were found to be more potent than traditional chemotherapeutics in certain cancer models .

Case Study 2: Antimicrobial Testing

Another research effort focused on assessing the antimicrobial efficacy of tetrahydroquinoline derivatives against various bacterial strains. The results indicated that specific modifications in the structure could enhance their activity against resistant strains .

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